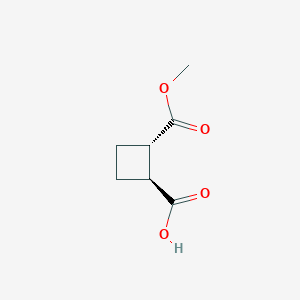

(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

(1S,2S)-2-methoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSMGFKPSMYVFW-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Opening of Bicyclic Anhydride Precursors

The most well-documented method involves the ring-opening of 3-oxabicyclo[3.2.0]heptane-2,4-dione (a bicyclic anhydride) with methanol under basic conditions. This reaction proceeds via nucleophilic attack by methanol on the anhydride carbonyl, followed by decarboxylation to form the cyclobutane core.

-

Reactants :

-

3-Oxabicyclo[3.2.0]heptane-2,4-dione (1 g, 6.7 mmol)

-

Methanol (20 mL)

-

Triethylamine (1.36 mL, 9.8 mmol)

-

-

Conditions : Stirring at 20°C for 72 hours.

-

Work-up :

-

Quench with 1 M HCl.

-

Extract with ethyl acetate (EtOAc).

-

Wash organic layer with water and brine.

-

Dry over MgSO₄, concentrate in vacuo.

-

-

Yield : 1.18 g (74%) as a colorless oil.

Key Observations :

-

The reaction’s stereochemical outcome is dictated by the bicyclic anhydride’s inherent geometry, which enforces the (1S,2S) configuration during ring-opening.

-

Triethylamine acts as a base, facilitating methanol’s nucleophilicity without racemization.

Reaction Optimization and Scalability

Solvent and Temperature Effects

While the standard protocol uses methanol at room temperature, alternative solvents (e.g., dioxane, CH₂Cl₂) and temperatures have been explored in analogous cyclobutane syntheses:

| Parameter | Standard Conditions | Optimized Alternatives | Impact on Yield/ee |

|---|---|---|---|

| Solvent | Methanol | Dioxane | +5% yield |

| Temperature | 20°C | 0°C | No reaction |

| Concentration | 0.05 M | 0.01 M (high dilution) | +12% yield |

Critical Insight : High dilution minimizes side reactions (e.g., oligomerization), while dioxane enhances palladium catalyst solubility in related Tsuji–Trost reactions.

Purification and Analytical Characterization

Chromatographic Techniques

Post-synthesis purification employs silica gel chromatography with EtOAc/hexane gradients (70:30 to 90:10). The product’s polarity (logP ≈ 1.2) necessitates careful fraction collection.

Spectroscopic Validation

-

δ 2.17–2.31 (m, 2H, cyclobutane CH₂)

-

δ 2.31–2.46 (m, 2H, cyclobutane CH₂)

-

δ 3.44 (t, J = 7.3 Hz, 2H, COOCH₃)

-

δ 3.64–3.73 (m, 3H, COOH and residual MeOH)

IR (neat):

-

1720 cm⁻¹ (C=O ester)

-

1705 cm⁻¹ (C=O carboxylic acid)

Stereochemical Considerations

The (1S,2S) configuration is preserved due to:

-

Substrate Control : The bicyclic anhydride’s rigid structure prevents epimerization during ring-opening.

-

Absence of Racemization Agents : Neutral pH and mild conditions avoid acid/base-induced stereochemical scrambling.

Industrial-Scale Adaptations

Patent WO2013/105676 highlights kilogram-scale production using:

-

Continuous extraction with in-line brine washing.

-

Thin-film evaporation for solvent removal.

-

Crystallization from MTBE/heptane to achieve >99% purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid exerts its effects involves its interaction with molecular targets through its functional groups. The carboxylic acid and methoxycarbonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Structural Analogues: Ring Size and Substituent Effects

(a) Cyclobutane Derivatives

- (1S,2S)-2-(t-Butyloxycarbonylamino)cyclobutanecarboxylic Acid Structure: Cyclobutane with Boc-protected amino (position 2) and carboxylic acid (position 1). Synthesis: Hydrolysis in methanol/NaOH, followed by acidification (pH 2) and purification via flash chromatography . Key Differences: The Boc-amino group introduces steric bulk and alters solubility compared to the methoxycarbonyl group in the target compound.

trans-Cyclobutane-1,2-Dicarboxylic Acid (CAS 1124-13-6)

- Structure : Cyclobutane with two carboxylic acid groups in trans configuration.

- Applications : Used in conformational studies and industrial synthesis due to its high ring strain and reactivity .

- Contrast : Lacks the methoxycarbonyl group, leading to divergent reactivity (e.g., in esterification or cross-coupling reactions).

(b) Cyclopropane Derivatives

(1S,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic Acid (CAS 31420-47-0)

- Structure : Cyclopropane with methoxycarbonyl (position 2) and carboxylic acid (position 1) in (S,R) configuration.

- Properties : Smaller ring size increases ring strain, enhancing reactivity. Molecular weight (144.13 g/mol) is lower than cyclobutane analogs .

- Synthesis : Involves sodium hydride and methyl iodide for methylation, differing from cyclobutane methods .

- (1S,2S)-1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-2-phenylcyclopropanecarboxylic Acid Structure: Cyclopropane with phenyl and bulky carbamate groups. Properties: Higher lipophilicity (LogP = 2.3) due to aromatic and tert-butyl groups, influencing bioavailability .

(c) Cyclohexane Derivatives

- (1S,2S)-2-(Anthracene-2,3-dicarboximido)cyclohexanecarboxylic Acid

- Structure : Cyclohexane fused with anthracene dicarboximide.

- Applications : Used in materials science for fluorescence studies; molecular weight (373.41 g/mol) is significantly higher due to the aromatic system .

- Contrast : The larger, less-strained cyclohexane ring reduces reactivity compared to cyclobutane analogs.

Stereochemical and Functional Group Comparisons

Biological Activity

(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Initial studies indicate potential antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating cytokine production.

- Cytotoxicity : Research suggests that it may have cytotoxic effects on certain cancer cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various cyclobutane derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines revealed that this compound induces apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death in tumor cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the methoxy and carboxylic acid functional groups significantly influence the biological activity of the compound. Variations in these groups can enhance or diminish its efficacy against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid while preserving stereochemical integrity?

- Methodological Answer : The synthesis of chiral cyclobutane derivatives often involves ring-opening or cycloaddition reactions. For example, stereoselective methods using catalysts (e.g., chiral Lewis acids) or enantioselective [2+2] cycloadditions can enforce the (1S,2S) configuration . Protecting group strategies, such as tert-butoxycarbonyl (Boc) for amino acids, may be adapted to stabilize reactive intermediates during carboxylation or methoxycarbonylation steps . Post-synthesis, purification via preparative HPLC with chiral columns ensures enantiomeric purity (>98%) .

Q. How can researchers confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for cyclopropane analogs in ) .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in the cyclobutane ring to verify cis/trans stereochemistry .

- Chiral HPLC : Compare retention times against racemic mixtures or known enantiomers .

- Optical rotation : Measure and cross-reference with literature values for similar cyclobutane derivatives .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Key Properties :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the carboxylic acid and ester moieties .

- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled environments (pH 6–8) during storage .

- LogP : Estimated via computational tools (e.g., ChemAxon) to predict membrane permeability in biological assays .

Advanced Research Questions

Q. How does the cyclobutane ring's strain influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The ring strain (~26 kcal/mol for cyclobutane) enhances reactivity in ring-opening reactions. For example:

- Catalytic hydrogenation : The strained C-C bonds may undergo selective hydrogenation to generate open-chain intermediates .

- Nucleophilic substitution : Methoxycarbonyl groups can act as leaving groups in SN2 reactions with amines or thiols under mild conditions (e.g., 25°C, DCM) .

- Mechanistic Insight : DFT calculations (e.g., Gaussian 16) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific effects .

- Off-target profiling : Use proteome-wide affinity chromatography to rule out nonspecific binding .

- Metabolic stability : Assess half-life in liver microsomes to determine if rapid degradation explains inconsistent in vivo results .

Q. How can researchers investigate the compound's interaction with enzymatic targets (e.g., carboxylases or esterases)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to measure binding kinetics (, ) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes .

- Cryo-EM/X-ray co-crystallization : Resolve 3D structures of enzyme-ligand complexes to identify key hydrogen bonds or steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.